molecular formula C17H14ClN3O2S B2498631 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 888410-66-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2498631
CAS No.: 888410-66-0
M. Wt: 359.83
InChI Key: DVLISNXABHOSJR-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has highlighted the synthesis and evaluation of compounds structurally related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide for their potential anticancer activities. For instance, a study by Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer activity across various cell lines, finding significant activity against breast cancer cells (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014). Another research effort by Hamdy et al. (2013) synthesized new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives, demonstrating promising tumor inhibitory and antioxidant activities, particularly against liver cancer cells (HepG-2) compared to the reference drug doxorubicin (Hamdy, N., Anwar, M., Abu-Zied, K., Awad, H., 2013).

Antimicrobial and Antifungal Properties

Studies also explore the antimicrobial and antifungal properties of related compounds. A 2011 study by Desai et al. synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and screened them for in vitro antibacterial and antifungal activities, finding significant activities against various strains including Escherichia coli and Staphylococcus aureus (Desai, N., Dodiya, A., Shihora, P. N., 2011).

Antidiabetic Activity

In the realm of metabolic diseases, a study by Lalpara et al. (2021) involved the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for their in vitro antidiabetic activity, demonstrating potential as α-amylase inhibitors (Lalpara, J., Vachhani, M., Hadiyal, S., Goswami, S., Dubal, G., 2021).

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on the specific compound. For example, (5-chlorothiophen-2-yl)methanamine hydrochloride is harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Future Directions

Thiophene derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiophene derivatives and investigating their potential therapeutic applications .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-14-8-7-13(24-14)16-20-21-17(23-16)19-15(22)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLISNXABHOSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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